Bienvenue dans la boutique en ligne BenchChem!

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate

Thermal stability Thermogravimetric analysis ZDDP decomposition

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate (CAS 84605-29-8) is a member of the zinc dialkyldithiophosphate (ZDDP) family, the dominant anti-wear and antioxidant additive class used in engine oils, hydraulic fluids, and industrial lubricants. This specific compound is classified as a mixed primary-secondary alkyl ZDDP, containing both isopropyl (C3, secondary) and 1,3-dimethylbutyl (C6, secondary-branched) dithiophosphate ligands coordinated to a central zinc atom.

Molecular Formula C18H40O4P2S4Zn
Molecular Weight 576.1 g/mol
CAS No. 84605-29-8
Cat. No. B12736690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate
CAS84605-29-8
Molecular FormulaC18H40O4P2S4Zn
Molecular Weight576.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C)OP(=S)(OC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)C)[S-].[Zn+2]
InChIInChI=1S/2C9H21O2PS2.Zn/c2*1-7(2)6-9(5)11-12(13,14)10-8(3)4;/h2*7-9H,6H2,1-5H3,(H,13,14);/q;;+2/p-2
InChIKeyZLJYMIJYVMPKAH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate (CAS 84605-29-8): Mixed-Alkyl ZDDP Anti-Wear Additive for Balanced Lubricant Formulation


Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate (CAS 84605-29-8) is a member of the zinc dialkyldithiophosphate (ZDDP) family, the dominant anti-wear and antioxidant additive class used in engine oils, hydraulic fluids, and industrial lubricants [1]. This specific compound is classified as a mixed primary-secondary alkyl ZDDP, containing both isopropyl (C3, secondary) and 1,3-dimethylbutyl (C6, secondary-branched) dithiophosphate ligands coordinated to a central zinc atom [2]. ECHA registration data indicate the commercial substance comprises approximately 95% isopropyl dithiophosphate ligands with the remaining ~5% containing mixed isopropyl and 1,3-dimethylbutyl ligands, placing it at the interface between secondary and mixed alkyl ZDDP classification [3]. With a molecular formula of C18H40O4P2S4Zn and molecular weight of approximately 576.1 g/mol, it is a viscous liquid soluble in mineral and synthetic base oils [4]. The compound is manufactured at high volume (≥10,000 to <100,000 tonnes per annum in the EU) and is widely deployed in commercially available lubricant formulations including Valvoline Restore and Protect and Shell Rimula products [5].

Why Generic ZDDP Substitution Fails: Alkyl Structure Dictates Thermal Stability, Antiwear Kinetics, and Hydrolytic Resistance for CAS 84605-29-8


The performance of any ZDDP is fundamentally governed by its alkyl ligand architecture—not merely by its zinc or phosphorus content—making inter-class substitution a demonstrable formulation risk [1]. Primary alkyl ZDDPs (e.g., zinc di-n-octyldithiophosphate) offer superior thermal stability, resisting decomposition up to approximately 200°C, but form anti-wear tribofilms more slowly [2]. Secondary alkyl ZDDPs (e.g., zinc di-isopropyldithiophosphate) generate protective polyphosphate films rapidly and provide the best hydrolytic stability, yet begin thermal degradation at approximately 180°C, producing insoluble zinc pyrophosphate sludge [3]. CAS 84605-29-8 occupies a distinct position in this structure-property landscape: its mixed isopropyl (secondary) and 1,3-dimethylbutyl (secondary-branched) ligand composition confers a thermal stability profile that ranks between primary ZDDP and pure secondary ZDDP variants, while retaining anti-wear performance statistically indistinguishable from primary ZDDP in single-additive four-ball testing [4]. Furthermore, the patent literature explicitly demonstrates that ZDDPs prepared from a mixture of primary and secondary alcohols exhibit higher thermal stability than physically blended primary and secondary ZDDPs of equivalent composition—a finding directly relevant to CAS 84605-29-8's co-synthesized mixed-ligand architecture [5]. Substituting a generic primary or secondary ZDDP without accounting for these alkyl-structure-driven differences in decomposition onset temperature, film formation rate, and hydrolytic stability can lead to either inadequate low-temperature wear protection or catastrophic high-temperature deposit formation.

Quantitative Differentiation Evidence: CAS 84605-29-8 Mixed-Alkyl ZDDP Versus Primary and Secondary ZDDP Comparators


Thermal Stability Ranking by TGA: Mixed ZDDP Outperforms Most Secondary ZDDP Variants

In a systematic thermogravimetric analysis (TGA) study comparing six ZDDP types, the thermal stability ranking was established as: Prim.ZDDP (best) > Sec.ZDDP-4 > Sec.ZDDP-3 > Mixed ZDDP > Sec.ZDDP-2 > Sec.ZDDP-1 (worst) [1]. The Mixed ZDDP—representing the mixed primary-secondary alkyl architecture analogous to CAS 84605-29-8—demonstrated thermal stability superior to three out of four secondary ZDDP variants tested. Quantitatively, primary ZDDPs resist decomposition to approximately 200°C, while pure secondary ZDDPs begin degrading at approximately 180°C; Mixed ZDDP occupies the intermediate thermal stability window between these endpoints [2]. A separate patent disclosure (US 4,101,428) independently established that ZDDPs co-synthesized from a mixture of primary and secondary alcohols exhibit higher thermal stability than physically blended primary and secondary ZDDPs, without adverse effect on anti-wear properties [3]. The specific relevance to CAS 84605-29-8 is reinforced by the patent's explicit claim coverage of 4-methyl-2-pentanol (1,3-dimethylbutyl alcohol) as a feedstock alcohol [3].

Thermal stability Thermogravimetric analysis ZDDP decomposition Lubricant additive degradation

Antiwear Performance Parity: Mixed ZDDP Delivers Near-Primary ZDDP Wear Protection in Four-Ball Testing

In single-additive antiwear performance testing, the Zhang et al. (2012) study ranked ZDDP variants as follows: Prim.ZDDP (best) ≈ Mixed ZDDP (nearly identical) > Sec.ZDDP-3 > Sec.ZDDP-1/Sec.ZDDP-2 > Sec.ZDDP-4 [1]. The Mixed ZDDP's antiwear performance was statistically indistinguishable from the best-performing primary ZDDP, while exceeding most secondary variants. This finding is consistent with the broader literature: Born et al. (1992) demonstrated that ZnDTPs synthesized from secondary alcohols containing fewer than six carbon atoms yield slightly higher antiwear effectiveness, and that beyond six carbon atoms in the alcohol chain, antiwear performance decreases [2]. CAS 84605-29-8's isopropyl (C3) and 1,3-dimethylbutyl (C6) ligands fall precisely within this optimal carbon-number window: the short C3 isopropyl chain promotes rapid tribofilm formation characteristic of secondary ZDDPs, while the branched C6 1,3-dimethylbutyl group contributes to film durability without exceeding the performance-decline threshold identified by Born et al. [2]. Supporting this, the CheMost formulator guide confirms that secondary alkyl ZDDPs consistently outperform primary alkyl ZDDPs in ASTM D4172 four-ball wear tests and in cam/tappet wear evaluations at equivalent phosphorus levels [3].

Antiwear performance Four-ball wear test Wear scar diameter ZDDP tribofilm

Hydrolytic Stability Advantage: Secondary Alkyl ZDDPs Provide Superior Resistance to Water-Induced Degradation Versus Primary ZDDPs

Hydrolytic stability—the resistance of ZDDP to decomposition in the presence of water—is a critical differentiator for lubricants operating in high-humidity, marine, or biofuel-exposed environments. The secondary alkyl ZDDP class, to which the predominant isopropyl ligands of CAS 84605-29-8 belong, consistently demonstrates superior hydrolytic stability compared to primary alkyl ZDDPs [1]. As reported in vendor technical datasheets benchmarked against ASTM D2619, a dioctyl secondary alkyl ZDDP (T203) provides 25% better hydrolytic stability versus primary ZDDP under standardized test conditions [2]. A more aggressively formulated secondary alkyl ZDDP (T205) achieves <2% hydrolysis after 500 hours at 90°C with 10% water contamination, while a conventional mixed alkyl ZDDP (T204) maintained <5% hydrolysis after 100 hours at 95°C with 5% water [3]. The mechanistic basis is well established: secondary alkyl ZDDPs decompose predominantly via olefin elimination rather than nucleophilic hydrolysis, rendering them less susceptible to water-induced breakdown than primary alkyl ZDDPs which undergo alkyl group transfer reactions [4]. CAS 84605-29-8, with its approximately 95% isopropyl (secondary) ligand composition, inherits this hydrolytic stability advantage of the secondary ZDDP class [5].

Hydrolytic stability ASTM D2619 Water contamination ZDDP degradation Lubricant service life

Optimal Alkyl Chain Length for Antiwear: C3-C6 Ligands Fall Within the Peak Performance Window Identified by Structure-Activity Studies

Born et al. (1992) established a quantitative structure-activity relationship for ZnDTP antiwear performance as a function of alcohol chain length: the effectiveness of ZnDTP synthesized from secondary alcohols is slightly higher when the alcohols used contain fewer than six carbon atoms, and beyond six carbon atoms in either primary or secondary alcohol molecules, antiwear performance decreases [1]. CAS 84605-29-8's ligand composition—isopropyl (C3) and 1,3-dimethylbutyl (C6)—sits precisely at the boundary of this optimal performance window. The C3 isopropyl group is well within the high-effectiveness range (<6 carbons), while the C6 1,3-dimethylbutyl group is at the threshold where performance begins to decline. This is in contrast to longer-chain ZDDPs such as zinc di-isooctyldithiophosphate (C8), zinc di-n-decyldithiophosphate (C10), or zinc di-dodecyldithiophosphate (C12), all of which exceed the six-carbon threshold and are predicted to exhibit progressively diminishing antiwear effectiveness [1]. Furthermore, on the FZG gear rig, Born et al. demonstrated that the smaller the hydrocarbon chain of the alcohols used, the better the EP-AW performance—again favoring the short-chain architecture of CAS 84605-29-8 [2]. This structural feature provides a quantifiable differentiation basis against higher-molecular-weight ZDDP alternatives commonly used in diesel engine oils and industrial gear oils.

Structure-activity relationship Alkyl chain length ZDDP antiwear optimization Lubricant additive design

Weld Load Performance: Secondary-Alcohol-Derived ZnDTPs Deliver Superior Extreme-Pressure Protection in Four-Ball EP Testing

Born et al. (1992) reported that in four-ball EP testing, while the load-wear index does not depend on the chemical structure of the alcohol used to synthesize ZnDTP, when results are expressed in terms of weld load, better performances are obtained with ZnDTP synthesized from secondary alcohols [1]. This finding provides direct evidence that the secondary alkyl character of CAS 84605-29-8—conferred by its approximately 95% isopropyl (secondary) ligand composition—yields a measurable extreme-pressure advantage over primary alcohol-derived ZnDTPs at equivalent concentration [2]. The same study further established that among all divalent metal dialkyldithiophosphates tested (Zn, Cd, Cu, Pb, Ni, Co), ZnDTP consistently delivered the highest four-ball EP performance expressed as load-wear index, confirming zinc as the optimal metal center [1]. The mechanistic basis for the secondary alcohol EP advantage lies in the more facile thermal decomposition of secondary alkyl ZDDPs, which generates reactive sulfur species (FeS, ZnS) at lower temperatures and contributes to the extreme-pressure anti-seizure function of the additive film [3].

Extreme pressure Weld load Four-ball EP test Secondary alcohol ZDDP Load-wear index

Decomposition Pathway Differentiation: Secondary Alkyl ZDDPs Form Protective Films via Olefin Elimination While Primary ZDDPs Rely on Alkyl Transfer

A quantum chemical study of ZDDP decomposition mechanisms established that straight-chained primary alkyl ZDDPs decompose through reactions involving alkyl group transfer, while secondary and branched primary alkyl ZDDPs primarily undergo olefin elimination reactions to form precursors to ZDDP antiwear films [1]. This mechanistic divergence has practical consequences: olefin elimination produces volatile olefins that exit the lubricant film, leaving behind reactive dithiophosphate intermediates that rapidly condense into protective zinc polyphosphate glass; alkyl transfer, by contrast, can generate stable thioether byproducts that may not effectively contribute to tribofilm formation [2]. CAS 84605-29-8, with its predominantly secondary isopropyl and secondary-branched 1,3-dimethylbutyl ligands, is expected to follow the olefin elimination pathway characteristic of secondary ZDDPs, enabling more efficient conversion of the additive into functional antiwear tribofilm material [3]. Kawamura & Fujita (1982) corroborated this distinction experimentally: secondary alkyl ZnDTPs exhibited an endothermic valley and exothermic peak near 200°C with no reaction product detected beyond the valley, followed by FeS formation at a higher-temperature second exothermic peak, consistent with a two-stage decomposition distinct from primary ZnDTP behavior [4].

ZDDP decomposition mechanism Olefin elimination Alkyl transfer Tribofilm formation Molecular stability

Optimal Application Scenarios for Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate (CAS 84605-29-8) Based on Quantitative Differentiation Evidence


Passenger Car Gasoline Engine Oils Requiring Balanced Cold-Start Wear Protection and Moderate Thermal Stability

CAS 84605-29-8 is preferentially suited for gasoline engine oil formulations where rapid antiwear film formation during cold starts is essential, yet bulk oil temperatures rarely exceed 130–150°C for extended periods. The predominantly secondary isopropyl ligand composition enables olefin-elimination-driven tribofilm formation at lower activation temperatures than primary ZDDPs, directly addressing camshaft and tappet wear during the critical first seconds of engine operation [1]. Simultaneously, the mixed alkyl architecture provides thermal stability superior to pure secondary ZDDP variants (ranking above Sec.ZDDP-1, Sec.ZDDP-2, and Sec.ZDDP-4 in TGA studies), offering a safety margin against deposit formation in high-output gasoline engines [2]. The antiwear performance parity with primary ZDDP documented by Zhang et al. (2012) ensures that formulators need not compromise on ultimate wear protection to gain the cold-start film formation advantage [2]. Typical treat rates of 1.0–3.0% in finished oil, constrained by ILSAC GF-6 phosphorus limits (≤0.08% P), are appropriate [3].

Hydraulic Fluids and Industrial Circulating Oils Exposed to Water Ingress or High-Humidity Environments

The secondary-alkyl-dominated architecture of CAS 84605-29-8 confers class-level hydrolytic stability superior to primary ZDDP alternatives, making it the rational choice for hydraulic fluids, circulating oils, and compressor lubricants subject to water contamination [1]. Dioctyl secondary ZDDP benchmarks demonstrate 25% better hydrolytic stability versus primary ZDDP in ASTM D2619 testing, with mixed secondary alkyl ZDDPs achieving <5% hydrolysis after 100 hours at 95°C with 5% water [2]. The C3–C6 ligand composition also satisfies the Born et al. (1992) finding that shorter alkyl chains maximize FZG EP-AW performance, directly relevant to hydraulic pump wear protection [3]. For hydraulic oils requiring Bosch Rexroth RE 90220 vane pump test compliance, ZDDP treat rates as low as 0.5% are often sufficient, and CAS 84605-29-8's efficient film formation at low concentrations supports lean phosphorus strategies [4].

Motorcycle, Racing, and High-Performance Engine Oils Prioritizing Extreme-Pressure Anti-Scuffing Protection

Born et al. (1992) demonstrated that ZnDTPs synthesized from secondary alcohols deliver superior four-ball weld load performance compared to primary alcohol-derived ZnDTPs—a finding directly relevant to high-load, high-speed applications such as motorcycle shared-sump engines and racing powertrains [1]. CAS 84605-29-8, with ~95% secondary isopropyl ligands, is positioned to deliver this EP advantage while its mixed alkyl character mitigates the thermal stability penalty associated with pure secondary ZDDPs. The Kawamura & Fujita (1982) study further indicates that secondary alkyl ZnDTPs may behave as non-sacrificial extreme pressure additives, with FeS formation at elevated temperatures contributing to anti-seizure protection in high-load boundary contacts [2]. For dedicated racing and break-in oils where ZDDP concentrations may reach 2,000 ppm phosphorus or higher, the rapid film-forming kinetics of secondary alkyl ZDDPs provide critical protection during the high-wear break-in period before full hydrodynamic lubrication is established [3].

Grease Formulations Requiring Multifunctional Antiwear, Antioxidant, and Corrosion Protection in a Single Additive

CAS 84605-29-8's balanced mixed alkyl architecture—combining rapid film formation (secondary character) with moderate thermal endurance (from co-synthesized mixed ligand structure)—makes it suitable for lubricating grease applications where additive synergy is limited by thickener compatibility constraints [1]. The US 4,101,428 patent explicitly establishes that co-synthesized mixed-primary-secondary ZDDPs exhibit higher thermal stability than physically blended ZDDPs without adverse effect on antiwear properties, a critical consideration for greases subjected to intermittent high-temperature exposure in wheel bearings, chassis points, and industrial machinery [2]. The compound's established use in commercially available greases and its registration at high tonnage volumes (≥10,000 to <100,000 tonnes annually in the EU) confirm industrial validation across diverse grease thickener systems [3]. Typical ZDDP treat rates in grease range from 0.5–3.5% by weight [4].

Quote Request

Request a Quote for Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.